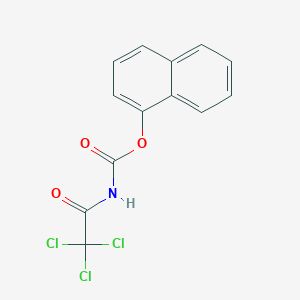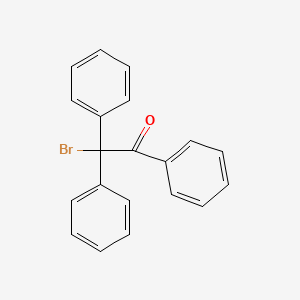![molecular formula C12H14O2 B14712667 2,3,6,7,8,9-Hexahydrodibenzo[b,d]furan-4(1h)-one CAS No. 6627-26-5](/img/structure/B14712667.png)
2,3,6,7,8,9-Hexahydrodibenzo[b,d]furan-4(1h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,6,7,8,9-Hexahydrodibenzo[b,d]furan-4(1h)-one is a heterocyclic organic compound that features a furan ring fused with two benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7,8,9-Hexahydrodibenzo[b,d]furan-4(1h)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a dibenzofuran derivative with a suitable electrophile can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2,3,6,7,8,9-Hexahydrodibenzo[b,d]furan-4(1h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the benzene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2,3,6,7,8,9-Hexahydrodibenzo[b,d]furan-4(1h)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes
Mecanismo De Acción
The mechanism of action of 2,3,6,7,8,9-Hexahydrodibenzo[b,d]furan-4(1h)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
6,7,8,9-Tetrahydrodibenzofuran-2-ol: Shares a similar core structure but differs in the degree of hydrogenation and functional groups.
4-Bromodibenzofuran: Contains a bromine substituent, which alters its reactivity and applications.
8-Methoxy-1,2,3,4-tetrahydrodibenzo[b,d]furan:
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
6627-26-5 |
|---|---|
Fórmula molecular |
C12H14O2 |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
2,3,6,7,8,9-hexahydro-1H-dibenzofuran-4-one |
InChI |
InChI=1S/C12H14O2/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H2 |
Clave InChI |
MIRMQDLZCUVIQF-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C3=C(O2)C(=O)CCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[(But-2-yn-1-yl)selanyl]benzene](/img/structure/B14712611.png)







